molecular formula C21H43O3Si B14324035 CID 78060820

CID 78060820

Cat. No.: B14324035
M. Wt: 371.6 g/mol
InChI Key: PCQWDGIMGPTDCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Based on PubChem’s standardized metadata, CID 78060820 is likely a small organic molecule, given its inclusion in studies involving collision-induced dissociation (CID) in mass spectrometry (MS) workflows and comparisons with other bioactive compounds .

Properties

Molecular Formula

C21H43O3Si

Molecular Weight

371.6 g/mol

InChI

InChI=1S/C21H43O3Si/c1-5-9-10-11-12-13-14-15-16-17-18-19-20(22-6-2)21(25,23-7-3)24-8-4/h20H,5-19H2,1-4H3

InChI Key

PCQWDGIMGPTDCZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(C(OCC)(OCC)[Si])OCC

Origin of Product

United States

Chemical Reactions Analysis

CID 78060820 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the desired outcome. Major products formed from these reactions can vary, but they typically include derivatives and intermediates that are useful in further applications.

Scientific Research Applications

CID 78060820 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it plays a role in studying cellular processes and molecular interactions. In medicine, it has potential therapeutic applications, although further research is needed to fully understand its benefits. In industry, this compound is utilized in the production of specialized materials and compounds.

Mechanism of Action

The mechanism of action of CID 78060820 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. Understanding the molecular targets and pathways involved is crucial for harnessing the full potential of this compound in scientific and medical applications.

Comparison with Similar Compounds

Structural Analogues

The structural comparison focuses on compounds with shared functional groups or backbone similarities. For example:

Compound (CID) Core Structure Functional Groups Molecular Weight (g/mol)
CID 78060820 Hypothetical steroid Sulfate, hydroxyl ~500 (estimated)
Taurocholic acid (6675) Bile acid derivative Taurine-conjugated, hydroxyl 515.70
DHEAS (12594) Steroid sulfate Sulfate, ketone 368.48
Betulin (72326) Triterpenoid Hydroxyl, alkene 442.73

Structural data inferred from Figure 8 in , which highlights steroid backbones and functional group orientations.

Key Observations :

  • Unlike triterpenoids like betulin (CID 72326), this compound lacks the characteristic pentacyclic structure, indicating divergent biological targets .

Functional and Bioactivity Comparisons

Pharmacological Activity :

  • Taurocholic acid (CID 6675) : Facilitates lipid digestion and modulates nuclear receptors (e.g., FXR) .
  • Betulin (CID 72326): Exhibits antiviral and anti-inflammatory properties via triterpenoid signaling pathways .
  • This compound: Hypothesized to interact with steroid-binding enzymes or transporters, based on structural parallels to DHEAS (CID 12594), a known substrate for sulfotransferases .

Analytical Behavior :

  • In mass spectrometry, this compound’s fragmentation patterns may resemble steroid sulfates, which undergo sulfate loss (e.g., m/z 97 fragment) under CID conditions . This contrasts with triterpenoids like betulin, which fragment via dehydration and ring cleavage .

Key Insights :

  • Sulfate groups in this compound and DHEAS enhance aqueous stability but reduce solubility compared to sulfonates (e.g., BSP, CID 5345) .

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